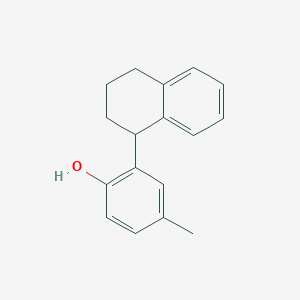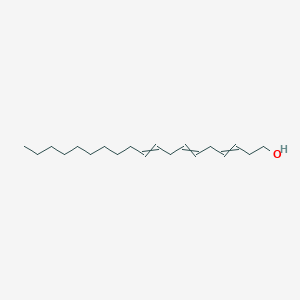
Nonadeca-3,6,9-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadeca-3,6,9-trien-1-ol is an organic compound characterized by a long carbon chain with three double bonds and a hydroxyl group. This compound is known for its role in chemical signaling, particularly in the context of termite trail-following pheromones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-3,6,9-trien-1-ol typically involves the use of long-chain alkenes as starting materials. One common method includes the hydroboration-oxidation of nonadeca-3,6,9-triene. This reaction involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Nonadeca-3,6,9-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Major Products
Oxidation: Nonadeca-3,6,9-trien-1-one (ketone) or Nonadeca-3,6,9-trienal (aldehyde).
Reduction: Nonadecan-1-ol (fully saturated alcohol).
Substitution: Nonadeca-3,6,9-trien-1-chloride.
Aplicaciones Científicas De Investigación
Nonadeca-3,6,9-trien-1-ol has several scientific research applications:
Chemistry: Used as a model compound for studying long-chain unsaturated alcohols and their reactivity.
Industry: Used in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism by which Nonadeca-3,6,9-trien-1-ol exerts its effects, particularly as a pheromone, involves binding to specific receptors in the target organism. In termites, it binds to olfactory receptors, triggering a behavioral response that leads the insects to follow the trail marked by the pheromone . The molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another trail-following pheromone used by termites.
(10Z,13Z)-Nonadeca-10,13-dien-2-one: A similar compound with a ketone functional group instead of a hydroxyl group.
Uniqueness
Nonadeca-3,6,9-trien-1-ol is unique due to its specific structure and the presence of three conjugated double bonds, which contribute to its distinct chemical properties and biological activity.
Propiedades
Número CAS |
85612-12-0 |
|---|---|
Fórmula molecular |
C19H34O |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
nonadeca-3,6,9-trien-1-ol |
InChI |
InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h10-11,13-14,16-17,20H,2-9,12,15,18-19H2,1H3 |
Clave InChI |
JZQDBDOBPHULAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CCC=CCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


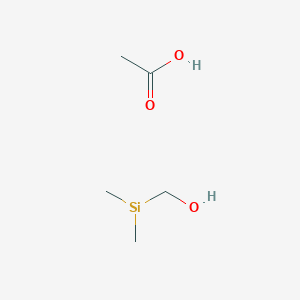

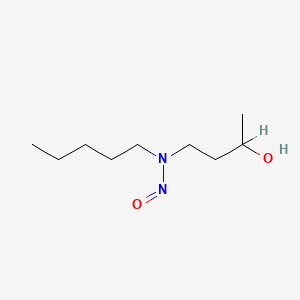
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
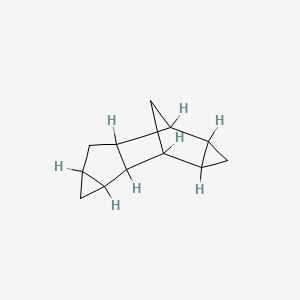

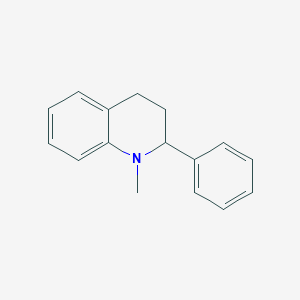
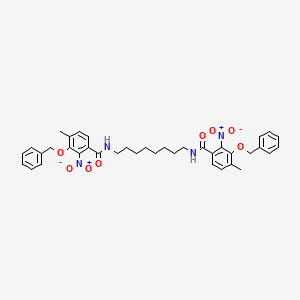
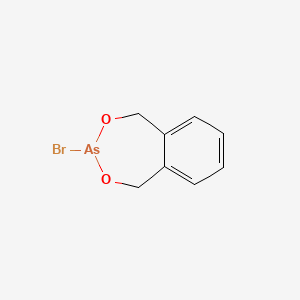
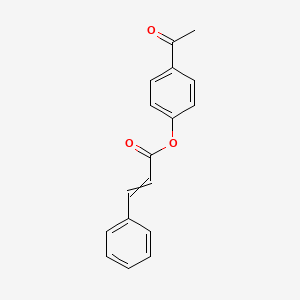

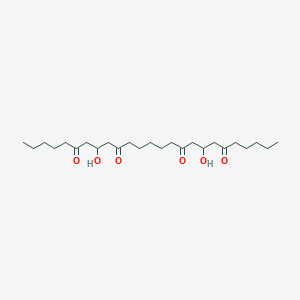
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
